molecular formula C11H14O4 B14129357 Methyl 3-(2-methoxyphenoxy)propanoate CAS No. 89051-94-5

Methyl 3-(2-methoxyphenoxy)propanoate

Cat. No.: B14129357
CAS No.: 89051-94-5
M. Wt: 210.23 g/mol
InChI Key: VZACJNFNJZVNRL-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyphenoxy)propanoate is an organic compound with the molecular formula C11H14O4 It is a derivative of propanoic acid and features a methoxyphenoxy group attached to the propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxyphenoxy)propanoate typically involves the esterification of 3-(2-methoxyphenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-hydroxyphenoxy)propanoic acid.

    Reduction: Formation of 3-(2-methoxyphenoxy)propanol.

    Substitution: Formation of various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-methoxyphenoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxyphenoxy)propanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-hydroxyphenoxy)propanoate
  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

Uniqueness

Methyl 3-(2-methoxyphenoxy)propanoate is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

89051-94-5

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 3-(2-methoxyphenoxy)propanoate

InChI

InChI=1S/C11H14O4/c1-13-9-5-3-4-6-10(9)15-8-7-11(12)14-2/h3-6H,7-8H2,1-2H3

InChI Key

VZACJNFNJZVNRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCC(=O)OC

Origin of Product

United States

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